Boc-Ala-OH-1-13C
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Overview
Description
Boc-Ala-OH-1-13C, also known as N-(tert-Butoxycarbonyl)-L-alanine-1-13C, is a stable isotope-labeled compound. It is a derivative of L-alanine, where the carbon at the first position is replaced with the isotope carbon-13. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed molecular studies.
Mechanism of Action
Target of Action
Boc-Ala-OH-1-13C is a 13C labeled derivative of Boc-Ala-OH . It is primarily used in scientific research and drug development processes It’s known that it’s used as a tracer in bio nmr applications .
Mode of Action
It’s known that stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
Stable isotopes like 13c are often used in metabolomics studies to uncover dynamic biochemical landscapes .
Pharmacokinetics
It’s known that deuteration, a process related to the use of heavy isotopes like 13c, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of 13c-labeled compounds can provide valuable insights into the metabolic fate of a compound in biological systems .
Action Environment
It’s known that the compound is stable and can be stored at room temperature in a sealed storage, away from moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-OH-1-13C typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. The carbon-13 isotope is introduced at the first carbon position during the synthesis process. The reaction conditions often involve the use of organic solvents and reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure the isotopic purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Boc-Ala-OH-1-13C undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) are commonly used to remove the Boc group.
Hydrolysis: Acidic conditions, often using hydrochloric acid (HCl) or TFA, are employed.
Coupling Reactions: Reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide synthesis.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-Ala-OH-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Studies: The carbon-13 label allows for detailed NMR studies of molecular structures and dynamics.
Peptide Synthesis: It is used as a building block in the synthesis of labeled peptides for biochemical studies.
Metabolic Studies: The compound is used to trace metabolic pathways and study enzyme mechanisms.
Drug Development: It serves as a reference compound in the development and testing of new pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OH-1-13C: Another isotopically labeled amino acid with similar applications in NMR studies and peptide synthesis.
Fmoc-Gly-OH-2-13C: Used in peptide synthesis with a different protecting group (Fmoc) and isotopic labeling at a different position.
Boc-Phe-OH-1-13C: A labeled phenylalanine derivative used in similar research applications
Uniqueness
Boc-Ala-OH-1-13C is unique due to its specific isotopic labeling at the first carbon position of L-alanine. This specific labeling allows for precise studies of molecular interactions and dynamics, making it a valuable tool in biochemical and pharmaceutical research .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](113C)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-SANWUMGISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([13C](=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583880 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-78-5 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(1-~13~C)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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